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Compound of Interest

Compound Name: 3-Bromo-N-methylbenzylamine

Cat. No.: B151466

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and
analytical characterization of 3-Bromo-N-methylbenzylamine. The information contained
herein is intended to support research and development activities in the fields of medicinal
chemistry, organic synthesis, and materials science.

Compound Identification and Physical Properties

3-Bromo-N-methylbenzylamine is a substituted aromatic amine with the bromine atom
positioned at the meta-position of the benzyl ring.
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Identifier Value Source

1-(3-bromophenyl)-N-
IUPAC Name ) N/A
methylmethanamine

CAS Number 67344-77-8 [1][2]
Molecular Formula CsH10BrN [1]
Molecular Weight 200.08 g/mol [1][2]
Appearance Colorless to light yellow liquid N/A
Boiling Point 231-232 °C [2]
Density 1.461 g/mL at 25 °C [2]
Refractive Index n20/D 1.5650 [2]

Structural Elucidation: Spectroscopic Analysis

While specific experimental spectra for 3-Bromo-N-methylbenzylamine are not readily
available in public databases, a detailed prediction of its spectral characteristics can be made
based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals
corresponding to the aromatic protons, the benzylic protons, the N-H proton, and the N-methyl
protons.

e Aromatic Protons (6 7.0-7.5 ppm): Four signals in the aromatic region, corresponding to the
four protons on the substituted benzene ring. The splitting patterns will be complex due to
meta and ortho coupling.

e Benzylic Protons (-CH2-) (& ~3.7 ppm): A singlet or a doublet (if coupled to the N-H proton)
integrating to two protons.

» N-H Proton (variable): A broad singlet, the chemical shift of which is dependent on
concentration and solvent.
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» N-Methyl Protons (-CHs) (6 ~2.4 ppm): A singlet or a doublet (if coupled to the N-H proton)
integrating to three protons.

13C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon
framework of the molecule.

e Aromatic Carbons (& 120-145 ppm): Six distinct signals are expected for the aromatic
carbons. The carbon attached to the bromine atom (C-Br) will be significantly shifted.

e Benzylic Carbon (-CH2-) (& ~55-60 ppm): One signal for the benzylic carbon.

e N-Methyl Carbon (-CHs) (& ~35-40 ppm): One signal for the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule.

Expected Wavenumber

Functional Group Vibration Mode
(cm=)
N-H 3300-3500 (broad) Stretching
C-H (aromatic) 3000-3100 Stretching
C-H (aliphatic) 2850-2960 Stretching
C=C (aromatic) 1450-1600 Stretching
C-N 1000-1250 Stretching
C-Br 500-600 Stretching

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the
fragmentation pattern.

e Molecular lon Peak (M*): An intense peak at m/z 200 and 202 in an approximate 1:1 ratio,
which is characteristic of the presence of a single bromine atom (due to the natural isotopic
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abundance of 7°Br and 8!Br).

e Major Fragmentation Peaks:
o Loss of a bromine atom.

o Cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion or related
fragments.

o Loss of the methyl group.

Experimental Protocols
Synthesis of 3-Bromo-N-methylbenzylamine

A plausible synthetic route involves the reductive amination of 3-bromobenzaldehyde with
methylamine.

Materials:

o 3-Bromobenzaldehyde

e Methylamine (solution in THF or ethanol)

e Sodium borohydride (NaBHa4) or Sodium triacetoxyborohydride (STAB)
e Methanol or Dichloromethane (DCM) as solvent

e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

o Diethyl ether or Ethyl acetate for extraction

Anhydrous magnesium sulfate (MgSOa)
Procedure:

e Dissolve 3-bromobenzaldehyde (1 equivalent) in methanol or DCM.
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Add a solution of methylamine (1.2-1.5 equivalents) to the aldehyde solution and stir at room
temperature for 1-2 hours to form the imine intermediate.

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents)
in portions.

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
Quench the reaction by the slow addition of water.

Acidify the mixture with 1M HCI and wash with diethyl ether to remove any unreacted
aldehyde.

Basify the aqueous layer with 2M NaOH until pH > 10.
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous MgSOa, filter, and concentrate under
reduced pressure to obtain the crude product.

The product can be further purified by column chromatography or distillation.

Characterization Methods

NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds). *H and 13C NMR spectra should be acquired on a 300 MHz or higher field
spectrometer.

IR Spectroscopy: The IR spectrum can be obtained using a neat sample between NacCl
plates or as a thin film on a KBr pellet with an FTIR spectrometer.

Mass Spectrometry: Mass spectra can be recorded using electron ionization (EI) or
electrospray ionization (ESI) techniques.

Visualizations
Chemical Structure

Caption: Chemical structure of 3-Bromo-N-methylbenzylamine.
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Experimental Workflow for Characterization
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Caption: General workflow for synthesis and characterization.

Potential Biological Significance

Benzylamine derivatives are known to exhibit a wide range of biological activities. While
specific data for 3-Bromo-N-methylbenzylamine is scarce, related compounds have shown
potential as:

e Enzyme Inhibitors: The benzylamine moiety is a common scaffold in the design of enzyme
inhibitors.

» Receptor Ligands: Substituted benzylamines can interact with various receptors in the
central nervous system.

» Antimicrobial Agents: Some benzylamine derivatives have demonstrated antibacterial and
antifungal properties.

The introduction of a bromine atom can significantly modulate the pharmacokinetic and
pharmacodynamic properties of a molecule, potentially enhancing its biological activity or
altering its metabolic profile. Further research is warranted to explore the specific biological
effects of 3-Bromo-N-methylbenzylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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